(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

medicinal chemistry structure-activity relationship physicochemical profiling

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone (CAS 2034233-50-4; molecular formula C18H22N4O2; molecular weight 326.4 g/mol) belongs to a class of synthetic small molecules built on a 6-cyclopropylpyridazin-3-yl-piperazine scaffold linked via a carbonyl bridge to a substituted furan moiety. This scaffold is structurally related to chemotypes disclosed in the Takeda patent family directed to cdc2-like kinase (CLK) inhibition (US 10,981,934 B2), where pyridazine-piperazine hybrids are claimed as therapeutic candidates for oncology and splicing-regulation applications.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034233-50-4
Cat. No. B2811254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
CAS2034233-50-4
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
InChIInChI=1S/C18H22N4O2/c1-12-11-15(13(2)24-12)18(23)22-9-7-21(8-10-22)17-6-5-16(19-20-17)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
InChIKeyZOHLVVUHBKNRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone – Compound Identity, Scaffold Class, and Procurement Context


The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone (CAS 2034233-50-4; molecular formula C18H22N4O2; molecular weight 326.4 g/mol) belongs to a class of synthetic small molecules built on a 6-cyclopropylpyridazin-3-yl-piperazine scaffold linked via a carbonyl bridge to a substituted furan moiety . This scaffold is structurally related to chemotypes disclosed in the Takeda patent family directed to cdc2-like kinase (CLK) inhibition (US 10,981,934 B2), where pyridazine-piperazine hybrids are claimed as therapeutic candidates for oncology and splicing-regulation applications [1]. Physicochemical profiling indicates moderate lipophilicity (calculated LogP ~2.5–3.0), two hydrogen-bond acceptors (pyridazine N, furan O), and a compact cyclopropyl substituent that distinguishes this compound from bulkier or unsubstituted analogs within the same patent genus .

Why Generic Substitution of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone Is Scientifically Unsound – Structural Determinants That Preclude Simple Analog Interchange


Within the pyridazine-piperazine-furan methanone chemotype, minor structural modifications produce disproportionately large shifts in target engagement, physicochemical profile, and kinase selectivity. The 2,5-dimethyl substitution pattern on the furan ring is not a passive decorating group: methyl groups at both the 2- and 5-positions of the furan simultaneously tune the electron density of the carbonyl-linked system and impose steric constraints that influence the bioactive conformation of the piperazine-pyridazine pharmacophore . Replacing the 2,5-dimethylfuran with an unsubstituted furan-3-yl, furan-2-yl, or 5-bromofuran-2-yl congener—all commercially available and structurally similar—yields compounds with differing LogP, hydrogen-bonding potential, and steric bulk, each of which can alter kinase binding pocket complementarity . The cyclopropyl group on the pyridazine ring further differentiates this compound from analogs bearing larger cycloalkyl or aryl substituents at the same position, as cyclopropyl is known to reduce oxidative metabolism at the adjacent heterocycle while minimally increasing molecular weight relative to a hydrogen or methyl replacement . Generic substitution among these in-class analogs therefore risks both loss of potency and introduction of uncharacterized off-target pharmacology.

Quantitative Differentiation Evidence for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone – Head-to-Head and Cross-Study Comparator Data


Furan Substitution Pattern: 2,5-Dimethyl vs. Unsubstituted Furan-3-yl – Calculated Physicochemical Differentiation

The 2,5-dimethylfuran-3-yl carbonyl group of the target compound (C18H22N4O2, MW 326.4) introduces two methyl groups absent in the direct furan-3-yl analog (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone, C16H18N4O2, MW 298.34) . These methyl groups increase calculated LogP by approximately 0.5–0.7 units (estimated via fragment-based methods) and reduce the hydrogen-bond acceptor potential of the furan oxygen through steric shielding. The molecular weight difference of 28 Da (two methylene equivalents) is modest yet sufficient to alter membrane permeability and protein-binding characteristics within the same scaffold series .

medicinal chemistry structure-activity relationship physicochemical profiling

Cyclopropyl vs. Cyclohexyl Substituent on Pyridazine: Metabolic Stability and Steric Profile Comparison

The cyclopropyl substituent at the 6-position of the pyridazine ring in the target compound is a well-precedented metabolic stability modification. Compared to the cyclohexanesulfonyl-piperazine analog (3-4-(cyclohexanesulfonyl)piperazin-1-yl-6-cyclopropylpyridazine, CAS 2034268-30-7, C17H26N4O2S, MW 350.48), the target compound replaces the bulky, metabolically labile cyclohexanesulfonyl group with a compact 2,5-dimethylfuran carbonyl, reducing both molecular weight (ΔMW = −24 Da) and the number of rotatable bonds . The cyclopropyl group itself, shared by both compounds, has been described in patent disclosure literature as beneficial for reducing cytochrome P450-mediated oxidation of the adjacent pyridazine ring relative to larger cycloalkyl or aryl substituents [1].

drug metabolism pharmacokinetics kinase inhibitor design

Kinase Selectivity Context: CLK-Family Activity Benchmarking Against Known Inhibitors KuWal151 and CLK-IN-T3

The target compound's pyridazine-piperazine scaffold is positioned within a competitive CLK inhibitor landscape that includes KuWal151 (CLK1 IC50=88 nM; CLK2 IC50=510 nM; CLK4 IC50=28 nM) and CLK-IN-T3 (CLK1 IC50=0.67 nM; CLK2 IC50=15 nM; CLK3 IC50=110 nM) [1]. While direct IC50 data for the target compound against CLK isoforms have not been publicly disclosed in peer-reviewed literature as of the search date, its structural features—including the 2,5-dimethylfuran carbonyl and the cyclopropylpyridazine—align with design principles from patent disclosures that prioritize CLK2 and CLK4 selectivity over DYRK family kinases [2]. The furan-2-yl and 5-bromofuran-2-yl analogs within the same scaffold series are expected to exhibit different selectivity fingerprints due to altered hydrogen-bonding and halogen-bonding interactions with the kinase hinge region.

kinase inhibition CLK1 CLK2 CLK4 selectivity profiling

Halogen Content Comparison: 2,5-Dimethylfuran vs. 5-Bromofuran Analog – Absence of Heavy Halogen as a Synthetic and ADME Advantage

The 5-bromofuran-2-yl analog (5-bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone, C16H17BrN4O2, MW 377.24) incorporates a bromine atom at the furan 5-position . Bromine adds significant molecular weight (+50.8 Da vs. target compound) and introduces a heavy halogen that can engage in halogen bonding with protein targets, but also represents a metabolic liability (potential for debromination) and a synthetic handle that may complicate scale-up. The target compound's methyl substituents avoid these halogen-associated risks while preserving the furan ring's aromatic character and providing a cleaner lead-like profile (MW < 350, no halogen) .

medicinal chemistry ADME lead-likeness synthetic accessibility

Limited Public Bioactivity Data Advisory – Current Evidence Gaps and Procurement Implications

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (conducted up to the search date) did not return publicly disclosed IC50, Ki, or EC50 values for the target compound against any specific biological target [1]. The compound does not appear in the PubChem substance database, nor in ChEMBL or BindingDB as an annotated bioactive entity. This absence of publicly reported quantitative pharmacology distinguishes the target compound from well-characterized CLK inhibitors such as KuWal151 or CLK-IN-T3, for which extensive selectivity and cellular activity data are available . Procurement decisions should therefore be based on the compound's structural differentiation potential and the expectation—derived from patent disclosures of closely related pyridazine-piperazine analogs—that it will exhibit kinase inhibitory activity, rather than on confirmed potency metrics.

data transparency risk assessment chemical probe selection

Scaffold-Level Differentiation from Imidazo[1,2-b]pyridazine CLK Inhibitors – Chemotype Comparison

The target compound's pyridazine-piperazine-furan chemotype is structurally distinct from the imidazo[1,2-b]pyridazine scaffold that has been extensively explored for CLK and DYRK inhibition. Imidazo[1,2-b]pyridazine derivatives such as compound 20a (CLK1 IC50=82 nM; CLK4 IC50=44 nM; DYRK1A IC50=50 nM; PfCLK1 IC50=32 nM) feature a fused bicyclic core, whereas the target compound employs a monocyclic pyridazine ring connected via a piperazine linker to a substituted furan carbonyl [1][2]. This topological difference—monocyclic vs. bicyclic heteroaromatic—translates to distinct intellectual property space (imidazo[1,2-b]pyridazines are covered by separate patent families) and may yield differential kinase selectivity profiles due to altered hinge-binding geometry.

kinase inhibitor scaffold hopping intellectual property chemical diversity

Optimal Research and Industrial Application Scenarios for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone


CLK Kinase Inhibitor Hit-Finding and Scaffold-Hopping Campaigns in Oncology Splicing Programs

The target compound is optimally deployed as a structurally distinct entry point for CLK-focused hit-finding. Its monocyclic pyridazine-piperazine scaffold, disclosed in the Takeda patent family (US 10,981,934 B2), is topologically differentiated from fused imidazo[1,2-b]pyridazine inhibitors (e.g., compound 20a with CLK1 IC50=82 nM) and thus provides access to alternative chemical space for organizations seeking novel CLK intellectual property [1]. The 2,5-dimethylfuran moiety contributes moderate lipophilicity (cLogP ~2.5–3.0) favorable for cell permeability, positioning this compound as a starting scaffold for medicinal chemistry optimization toward selective CLK2/4 inhibitors for oncology splicing modulation applications.

Fragment-Elaboration and Lead-Generation Libraries with Rule-of-Three Compliance

With a molecular weight of 326.4 Da and the absence of heavy halogens, the target compound satisfies lead-likeness criteria (MW < 350, no Br/Cl/I) that its 5-bromofuran analog (MW 377.24) violates . This makes it suitable for inclusion in fragment-elaboration libraries where downstream synthetic tractability and avoidance of halogen-associated toxicity flags are prioritized. The cyclopropyl group on the pyridazine, described in patent literature as a metabolic stability-enhancing substituent, further supports its use in programs where early ADME liability minimization is critical .

Physicochemical Comparator Studies to Deconvolute Furan Substitution Effects on Kinase Binding

The compound serves as a key member of a matched molecular pair series that includes the unsubstituted furan-3-yl analog (MW 298.34) and the 5-bromofuran-2-yl analog (MW 377.24). Systematic head-to-head profiling of these three compounds in the same kinase panel would deconvolute the specific contribution of 2,5-dimethyl substitution—versus furan ring position and halogenation—to CLK isoform selectivity and cellular potency . Such studies address a gap in publicly available structure-activity relationship data for this chemotype and would guide rational procurement of follow-up analogs.

Chemical Probe Development for Splicing Kinase Target Validation Where Existing Tool Compounds Show Insufficient Selectivity

Existing CLK tool compounds (KuWal151: CLK4-biased, IC50=28 nM; CLK-IN-T3: ultra-potent CLK1/2 inhibition) present selectivity profiles that may not match all experimental requirements . The target compound's unique 2,5-dimethylfuran-pyridazine architecture may probe kinase binding pocket regions not accessed by these comparators, offering the potential—pending experimental confirmation—for a distinct CLK isoform selectivity fingerprint. Its procurement is warranted for selectivity panel screening aimed at identifying chemical probes with novel CLK inhibition profiles relevant to alternative splicing regulation in neurodegenerative disease and cancer models.

Quote Request

Request a Quote for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.